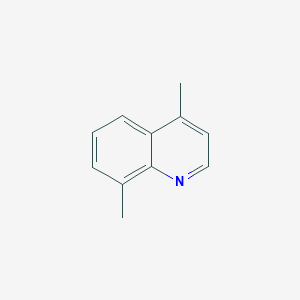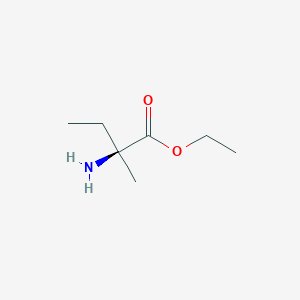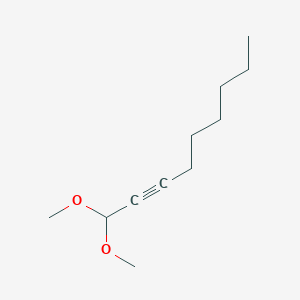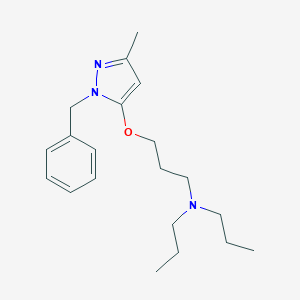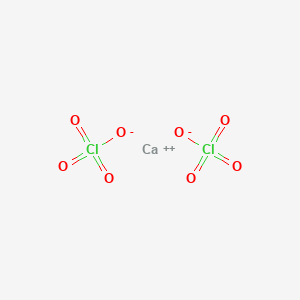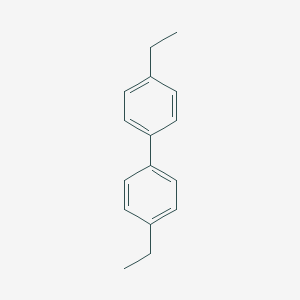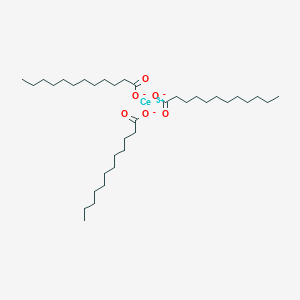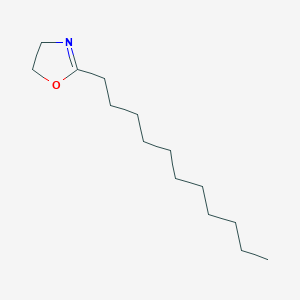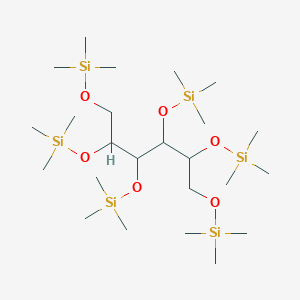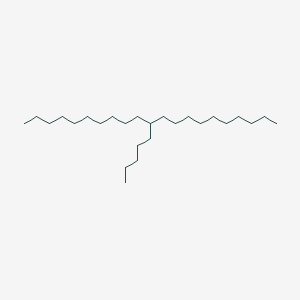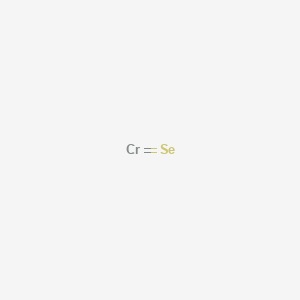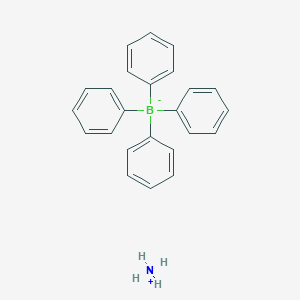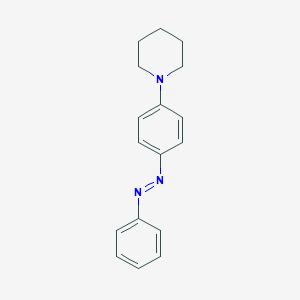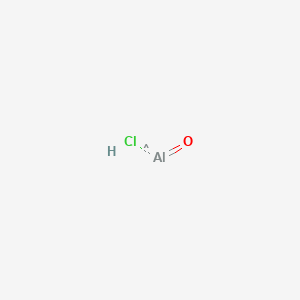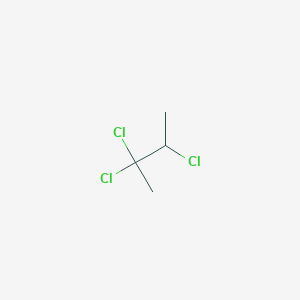
2,2,3-Trichlorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trichlorobutane is a chemical compound that belongs to the family of chlorinated hydrocarbons. It is a colorless, flammable liquid that is widely used in scientific research. This compound is synthesized by the reaction of 1,3-dichlorobutane with chlorine gas in the presence of a catalyst.
Mécanisme D'action
The mechanism of action of 2,2,3-Trichlorobutane is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes in the body. It may also interfere with the normal functioning of cell membranes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,2,3-Trichlorobutane are not well studied. However, it is known that this compound can cause liver damage and other toxic effects in animals. It may also have carcinogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2,3-Trichlorobutane in lab experiments include its high purity and stability. It is also readily available and relatively inexpensive. However, the limitations of using this compound include its toxicity and potential health hazards. Special precautions must be taken when handling this compound to avoid exposure.
Orientations Futures
There are several future directions for research on 2,2,3-Trichlorobutane. One area of research could be the development of safer and more effective alternatives to this compound. Another area of research could be the study of its potential health effects in humans. Additionally, more research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 2,2,3-Trichlorobutane is a widely used chemical compound in scientific research. It is synthesized by the reaction of 1,3-dichlorobutane with chlorine gas in the presence of a catalyst. This compound has several scientific research applications, including its use as a solvent and a reagent. However, it is important to be aware of its potential health hazards and to take special precautions when handling this compound. Further research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
2,2,3-Trichlorobutane is synthesized by the reaction of 1,3-dichlorobutane with chlorine gas in the presence of a catalyst. The reaction takes place at a temperature of 150-200°C and a pressure of 10-20 atm. The catalyst used in this reaction is usually iron or aluminum chloride.
Applications De Recherche Scientifique
2,2,3-Trichlorobutane is widely used in scientific research as a solvent and a reagent. It is used in the synthesis of organic compounds and in the purification of proteins and nucleic acids. This compound is also used in the production of insecticides, herbicides, and other agricultural chemicals.
Propriétés
Numéro CAS |
10403-60-8 |
|---|---|
Nom du produit |
2,2,3-Trichlorobutane |
Formule moléculaire |
C4H7Cl3 |
Poids moléculaire |
161.45 g/mol |
Nom IUPAC |
2,2,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3 |
Clé InChI |
UNTJXPFYXVCMFE-UHFFFAOYSA-N |
SMILES |
CC(C(C)(Cl)Cl)Cl |
SMILES canonique |
CC(C(C)(Cl)Cl)Cl |
Synonymes |
2,2,3-Trichlorobutane. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



